1-(3-bromophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone
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Overview
Description
1-(3-bromophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone is an organic compound that features a bromophenyl group and a thiazolidinyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the bromophenyl group with the thiazolidinone ring, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(3-bromophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone would depend on its specific biological activity. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone
- 1-(3-fluorophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone
- 1-(3-methylphenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone
Uniqueness
1-(3-bromophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding and may affect the compound’s pharmacokinetic properties.
Properties
Molecular Formula |
C11H11BrN2OS |
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Molecular Weight |
299.19 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-(2-imino-1,3-thiazolidin-3-yl)ethanone |
InChI |
InChI=1S/C11H11BrN2OS/c12-9-3-1-2-8(6-9)10(15)7-14-4-5-16-11(14)13/h1-3,6,13H,4-5,7H2 |
InChI Key |
SIVCPATXICONBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N)N1CC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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